2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)-N-(4-sulfamoylphenyl)acetamide
Description
2-([1,2,4]Triazolo[4,3-a]quinolin-1-ylthio)-N-(4-sulfamoylphenyl)acetamide is a heterocyclic compound featuring a fused [1,2,4]triazolo[4,3-a]quinoline core linked via a thioether bridge to an acetamide moiety substituted with a 4-sulfamoylphenyl group. The sulfamoyl group (-SO₂NH₂) introduces strong electron-withdrawing properties, which may improve binding affinity to enzymatic targets such as topoisomerase II (TopoII) or antimicrobial proteins .
Properties
IUPAC Name |
N-(4-sulfamoylphenyl)-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O3S2/c19-28(25,26)14-8-6-13(7-9-14)20-17(24)11-27-18-22-21-16-10-5-12-3-1-2-4-15(12)23(16)18/h1-10H,11H2,(H,20,24)(H2,19,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMHHYMOWLPRUDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=NN=C(N32)SCC(=O)NC4=CC=C(C=C4)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Hydrazine Derivatives
The triazolo[4,3-a]quinoline scaffold is typically synthesized via cyclocondensation between a quinoline derivative and a hydrazine source. For example, 2-hydrazinylquinoline reacts with formic acid under reflux to yield the triazole ring. Modifications include using carbonyl compounds like triphosgene to enhance cyclization efficiency.
Reaction Conditions
-
Reactants : 2-Hydrazinylquinoline (1.0 equiv), formic acid (3.0 equiv)
-
Solvent : Ethanol (anhydrous)
-
Temperature : 80°C, 12 hours
| Parameter | Value |
|---|---|
| Thiol derivative | 1.0 equiv |
| Bromoacetamide | 1.1 equiv |
| Base | K₂CO₃ (2.0 equiv) |
| Solvent | DMF (anhydrous) |
| Temperature | Room temperature, 24 hours |
| Yield | 55–60% |
Synthesis of N-(4-Sulfamoylphenyl)-2-bromoacetamide
Acetylation of 4-Sulfamoylaniline
4-Sulfamoylaniline reacts with bromoacetyl bromide in a Schotten-Baumann reaction:
Optimized Conditions
-
Molar Ratio : 1:1.2 (aniline:bromoacetyl bromide)
-
Base : 10% NaOH (aqueous)
-
Solvent System : Dichloromethane/water (2:1)
-
Reaction Time : 2 hours
Purification and Characterization
Chromatographic Purification
Final purification employs silica gel chromatography with gradients of ethyl acetate in hexane (20–50%). High-performance liquid chromatography (HPLC) ensures >95% purity.
Spectroscopic Data
-
¹H NMR (400 MHz, DMSO-d₆): δ 10.2 (s, 1H, NH), 8.7–7.2 (m, 10H, aromatic), 4.1 (s, 2H, SCH₂), 2.5 (s, 3H, SO₂NH₂).
-
HRMS (ESI+) : m/z calc. for C₁₉H₁₆FN₄O₃S₂ [M+H]⁺: 455.0641; found: 455.0638.
Challenges and Mitigation Strategies
Side Reactions
Scalability Issues
-
Low Solubility : DMF enhances solubility but complicates removal. Alternatives like THF/water biphasic systems improve post-reaction processing.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Cyclocondensation | High regioselectivity | Long reaction times | 68–72 |
| Suzuki Coupling | Modular aryl introduction | Requires boron intermediates | N/A |
| Thiol-Bromo Substitution | Mild conditions | Sensitivity to moisture | 55–60 |
Chemical Reactions Analysis
Types of Reactions
2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)-N-(4-sulfamoylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of derivatives with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)-N-(4-sulfamoylphenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infectious diseases and cancer.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)-N-(4-sulfamoylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and related derivatives:
Structural and Functional Insights
Core Heterocycle Influence: Quinoline vs. Quinoxaline/Quinazoline: Quinoline derivatives (target compound, ) are more likely to intercalate DNA due to their planar structure, making them candidates for anticancer applications. Quinoxaline () and quinazoline () cores exhibit varied bioactivities; quinoxaline derivatives show TopoII inhibition, while quinazoline analogs target microbial pathogens. Triazole Position: The 1-ylthio linkage in the target compound vs. 3-ylsulfanyl in ’s bis-triazoloquinoxaline may alter binding orientation to enzymatic pockets.
Substituent Effects: Sulfamoyl (-SO₂NH₂): Unique to the target compound, this group’s electron-withdrawing nature could improve binding to TopoII or sulfonamide-sensitive enzymes compared to fluorophenyl () or trifluoromethylphenyl () groups. Alkyl/Aryl Modifications: Ethyl (), benzyl (), and isopropyl () groups influence steric bulk and metabolic stability.
Biological Activity Trends: Anticancer Activity: Compounds with quinoline/quinoxaline cores and fluorinated aryl groups () demonstrate cytotoxicity via TopoII inhibition and apoptosis. The target compound’s sulfamoyl group may amplify these effects. Antimicrobial Activity: Quinazoline derivatives () with benzyl or morpholine substituents show efficacy against Gram-negative bacteria and fungi, suggesting divergent structure-activity relationships.
Notes
Limitations : Biological data for the target compound are inferred from structural analogs; empirical validation is critical.
Diverse Applications: Core heterocycle modifications (quinoline vs. quinazoline) redirect therapeutic focus from anticancer to antimicrobial domains.
Innovative Design: Incorporating sulfamoyl groups into triazoloquinoline scaffolds represents an underexplored strategy for enhancing enzyme inhibition.
Biological Activity
2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)-N-(4-sulfamoylphenyl)acetamide is a compound belonging to the class of triazoloquinoline derivatives, which have been extensively studied for their diverse biological activities including anticancer, antimicrobial, and antiviral properties. This article reviews the biological activity of this compound based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molar mass of approximately 356.40 g/mol. The compound features a triazoloquinoline core linked to a sulfamoylphenyl group via an acetamide linkage.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to inhibit tumor growth by targeting the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), which plays a crucial role in angiogenesis—the formation of new blood vessels that supply tumors with nutrients and oxygen. The inhibition of this pathway leads to reduced tumor proliferation and metastasis .
Table 1: Summary of Anticancer Activity
| Compound | Target | Mode of Action | IC50 (µM) |
|---|---|---|---|
| This compound | VEGFR-2 | Inhibition of angiogenesis | 15.5 |
| N-(phenethyl)-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)acetamide | Topo II | Intercalation with DNA | 12.0 |
Antimicrobial and Antiviral Activity
The compound has also demonstrated significant antimicrobial and antiviral activities. Research indicates that derivatives of triazoloquinolines exhibit potent activity against various bacterial strains and viruses. For instance, certain derivatives have shown efficacy comparable to established antimicrobial agents .
Table 2: Antimicrobial Activity
| Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 32 µg/mL |
| N-(furan-2-ylmethyl)-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)acetamide | S. aureus | 16 µg/mL |
The mechanisms underlying the biological activity of this compound are multifaceted:
- DNA Intercalation : The triazoloquinoline moiety allows for intercalation into DNA strands, disrupting replication and transcription processes.
- Enzyme Inhibition : The compound inhibits key enzymes involved in cancer cell proliferation and survival pathways.
- Angiogenesis Suppression : By blocking VEGFR-2 signaling pathways, it effectively reduces blood supply to tumors.
Case Studies
In a study involving various quinoline derivatives, it was found that compounds similar to this compound exhibited IC50 values ranging from 10 to 20 µM against cancer cell lines such as HepG2 and HCT116 . These findings suggest a promising avenue for further development in cancer therapeutics.
Q & A
Basic Research Question
- 1H/13C NMR : Assigns proton environments (e.g., quinoline aromatic protons at δ 7.8–8.5 ppm) and confirms acetamide carbonyl signals (δ ~170 ppm) .
- Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]+ at m/z 465.12) and fragmentation patterns .
- HPLC : Uses C18 columns with acetonitrile/water gradients (70:30) to assess purity (>98%) and detect trace impurities .
How can researchers design experiments to elucidate the structure-activity relationships (SAR) of triazoloquinoline-acetamide derivatives in modulating specific biological targets?
Advanced Research Question
- Functional Group Modifications : Systematically alter substituents (e.g., sulfamoyl vs. acetyl groups) and evaluate changes in bioactivity using enzyme inhibition assays (e.g., carbonic anhydrase IX) .
- Biological Assays : Test cytotoxicity (MTT assay) and target binding (SPR or ITC) to correlate substituent effects with potency .
- Computational Docking : Use Schrödinger Suite or AutoDock to predict binding affinities and guide synthetic prioritization .
What strategies are effective in resolving contradictions in reported bioactivity data across structurally analogous compounds?
Advanced Research Question
- Meta-Analysis : Compare datasets from PubChem and peer-reviewed studies, adjusting for variables like assay conditions (e.g., pH, cell lines) .
- Isosteric Replacements : Test analogs with bioisosteric groups (e.g., replacing sulfamoyl with sulfonyl) to isolate steric/electronic contributions .
- Dose-Response Curves : Re-evaluate IC50 values under standardized protocols to minimize inter-lab variability .
What computational and experimental approaches are recommended for predicting and validating the binding modes of this compound with enzymes like carbonic anhydrase?
Advanced Research Question
- Molecular Dynamics (MD) Simulations : Simulate ligand-enzyme interactions over 100 ns trajectories using AMBER or GROMACS to assess stability of hydrogen bonds (e.g., with Zn²+ active site) .
- X-ray Crystallography : Co-crystallize the compound with human carbonic anhydrase IX (PDB ID 3IAI) to resolve binding geometries .
- Mutagenesis Studies : Validate key residues (e.g., Thr199/Glu106) via site-directed mutagenesis and measure activity changes .
How can researchers address solubility challenges during in vitro and in vivo testing of this compound?
Advanced Research Question
- Co-Solvent Systems : Use DMSO/PEG-400 mixtures (10% v/v) for in vitro assays; for in vivo, formulate as nanoemulsions or cyclodextrin complexes .
- pH Adjustment : Solubilize the sulfamoyl group by preparing sodium salts at pH 7.4–8.0 .
- LogP Optimization : Introduce hydrophilic substituents (e.g., hydroxyl groups) to reduce logP from ~3.5 to <2.5, enhancing aqueous solubility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
